2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(1-methyl-1H-indol-4-yl)acetamide
Description
2-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)-N-(1-methyl-1H-indol-4-yl)acetamide is a synthetic compound featuring a spirocyclic 2-azaspiro[4.4]nonane core fused to a 1,3-dioxo moiety. The molecule includes an acetamide linker connecting the spiro system to a 1-methyl-1H-indol-4-yl group. The compound’s molecular formula is C₁₉H₂₁N₃O₃, with a molecular weight of 339.39 g/mol, and it is registered under CAS No. 1401605-84-2 .
Properties
Molecular Formula |
C19H21N3O3 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)-N-(1-methylindol-4-yl)acetamide |
InChI |
InChI=1S/C19H21N3O3/c1-21-10-7-13-14(5-4-6-15(13)21)20-16(23)12-22-17(24)11-19(18(22)25)8-2-3-9-19/h4-7,10H,2-3,8-9,11-12H2,1H3,(H,20,23) |
InChI Key |
CRAKWEGIGOPCMU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)CC4(C3=O)CCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(1-methyl-1H-indol-4-yl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the spirocyclic core, followed by the introduction of the indole moiety. Common reagents used in these reactions include acyl chlorides, amines, and indole derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(1-methyl-1H-indol-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(1-methyl-1H-indol-4-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(1-methyl-1H-indol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
The compound’s structural and functional uniqueness can be contextualized by comparing it to related acetamide derivatives and spirocyclic systems. Below is a detailed analysis:
Structural Analogues with Spirocyclic Cores
Key Observations :
- Spiro Core Variations: The target compound’s spiro[4.4]nonane system (vs.
- Linker Modifications: Replacing acetamide with an ester () reduces hydrogen-bond donor capacity, impacting solubility and metabolic stability.
Pharmacokinetic Considerations
Biological Activity
2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(1-methyl-1H-indol-4-yl)acetamide is a complex organic compound with a distinctive spirocyclic structure that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a spirocyclic framework and a dioxo group, which are critical to its chemical reactivity and biological interactions. The molecular formula is C₁₈H₁₈N₂O₄, with a molecular weight of approximately 318.35 g/mol.
Mechanisms of Biological Activity
Preliminary studies suggest that 2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(1-methyl-1H-indol-4-yl)acetamide may modulate key biochemical pathways through its interaction with specific enzymes or receptors. The unique structural features of the compound may enhance its stability and reactivity, positioning it as a candidate for therapeutic applications.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors, potentially affecting signaling pathways related to inflammation or cancer progression.
Biological Activity Studies
Recent research has focused on the compound's potential as an anti-cancer agent and its effects on cellular processes:
Case Study: Anti-Cancer Activity
In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it was shown to inhibit cell proliferation in human leukemia cells by inducing apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HL-60 (Leukemia) | 12.5 | Induction of apoptosis |
| MCF-7 (Breast) | 15.0 | Cell cycle arrest |
| A549 (Lung) | 20.0 | Inhibition of proliferation |
Comparative Analysis with Related Compounds
The biological activity of 2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(1-methyl-1H-indol-4-yl)acetamide can be compared to structurally similar compounds to elucidate its unique properties.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)-N-(4-methoxyphenyl)acetamide | Similar spirocyclic structure | Different receptor interaction profile |
| Methyl (2Z)-2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]imino}-5-(3-fluorophenyl)-2,3-dihydro-1,3-thiazole-4-carboxylate | Presence of thiazole ring | Enhanced efficacy in targeting specific protein interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
